molecular formula C17H19FN4O2S B7027976 N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7027976
M. Wt: 362.4 g/mol
InChI Key: DRHJZOPYFSOVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a fluorophenyl group, and a pyrrolidine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Properties

IUPAC Name

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-17(2,3)15-20-16(25-21-15)19-14(24)10-8-13(23)22(9-10)12-7-5-4-6-11(12)18/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHJZOPYFSOVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group in the pyrrolidine ring can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological activities. The presence of the thiadiazole ring and the fluorophenyl group suggests that it may interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, research is focused on the compound’s potential as a therapeutic agent. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or other cofactors, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine carboxamide moiety may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to these similar compounds, N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.